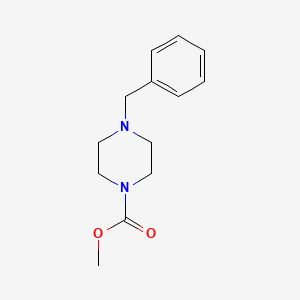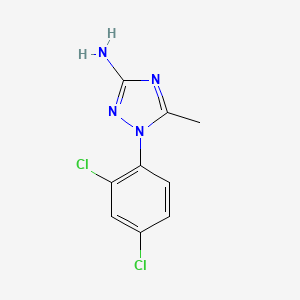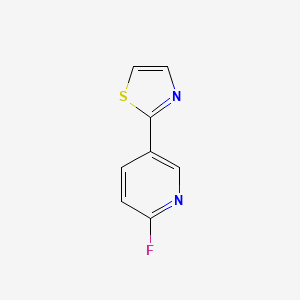
2-fluoro-5-(1,3-thiazol-2-yl)pyridine
Übersicht
Beschreibung
2-fluoro-5-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-5-(1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Medicine: It is explored as a potential lead compound in drug discovery programs targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-fluoro-5-(1,3-thiazol-2-yl)pyridine can be compared with other similar compounds, such as:
2-(6-Chloropyridin-3-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
2-(6-Bromopyridin-3-yl)thiazole: Contains a bromine atom, which can affect the compound’s reactivity and interactions with biological targets.
2-(6-Methylpyridin-3-yl)thiazole: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H5FN2S |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(6-fluoropyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5FN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |
InChI-Schlüssel |
RYYRZKHKRWYZOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NC=CS2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
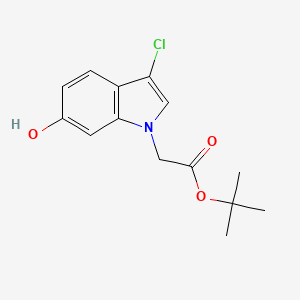
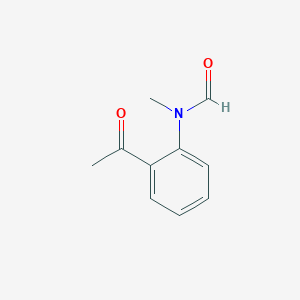
![4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile](/img/structure/B8590727.png)
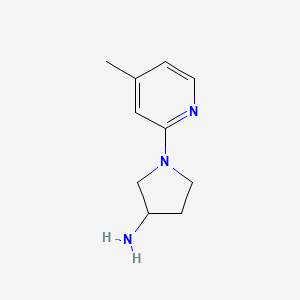
![[4-(Piperidine-1-carbonyl)phenyl]methanol](/img/structure/B8590740.png)
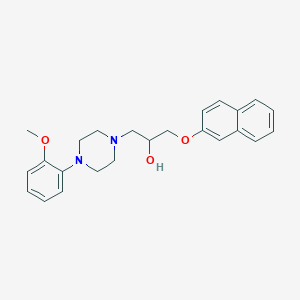
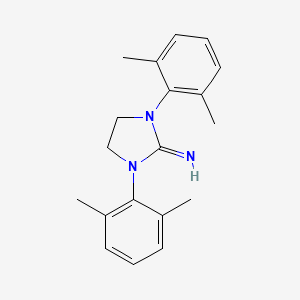
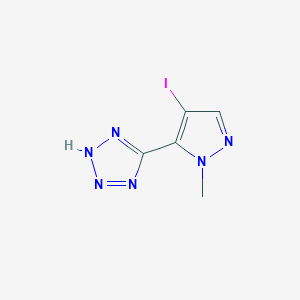
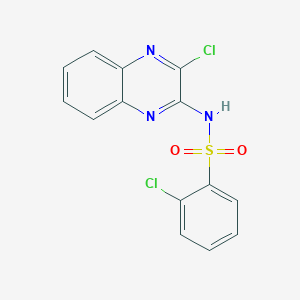
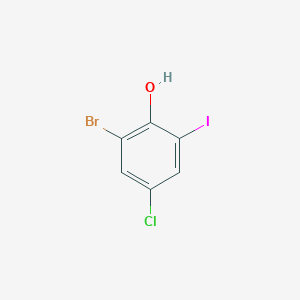
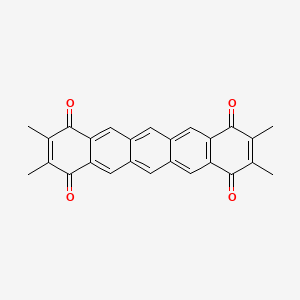
![tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8590804.png)
